N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Vue d'ensemble

Description

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a chemical compound that is part of a broader class of naphthylamine derivatives. These compounds are known for their diverse applications in chemical and biological processes. The compound of interest is structurally related to other naphthylamine derivatives, which have been studied for their photophysical properties, potential as DNA adducts, and their synthesis methods .

Synthesis Analysis

The synthesis of related naphthylamine derivatives has been explored in various studies. For instance, an efficient and general method for the synthesis of functionalized 1-naphthylamines has been developed using Cu(I)-catalyzed benzannulation, which allows for the incorporation of a broad range of functional groups . Another study reported the synthesis of a derivative, N-(4-Hydroxyphenylmethylene)-1-naphthylamine, through a solid-phase reaction, which was completed in a short time with high yield . Although these methods do not directly describe the synthesis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine, they provide insight into the synthetic approaches that could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of naphthylamine derivatives has been a subject of interest in several studies. For example, the crystal structure of N-(4-Hydroxyphenylmethylene)-1-naphthylamine was determined using X-ray single crystal diffractometry, revealing its monoclinic system and space group . Another study on a polyamine derivative related to naphthylamines discussed the molecular conformation and supramolecular interactions in its crystals . These findings contribute to the understanding of the molecular structure of naphthylamine derivatives, which may be similar to that of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Chemical Reactions Analysis

Naphthylamine derivatives can undergo various chemical reactions. For instance, N-hydroxy-1-naphthylamine, a related compound, has been shown to react with nucleic acids and proteins to form covalently bound derivatives, which are implicated in carcinogenesis . Another study highlighted the photochemical reactions of 1-naphthylamines with haloforms, leading to the formation of methylium salts with unique electronic absorption properties . These studies provide a glimpse into the reactivity of naphthylamine derivatives, which could be relevant for understanding the chemical behavior of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylamine derivatives are influenced by their molecular structure and functional groups. The photophysical properties of functionalized 1-naphthylamines, such as tunable fluorescence emission and large Stokes shifts, have been explored, demonstrating their potential in imaging applications . Spectroscopic properties, including FTIR and NMR spectroscopy, have been used to characterize these compounds, providing valuable information about their chemical environment . These studies suggest that N,N-Bis(2-hydroxyethyl)-2-naphthylamine may also possess unique physical and chemical properties that could be elucidated through similar analytical techniques.

Applications De Recherche Scientifique

Application 1: Synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide

- Summary of the Application : N,N-bis-(2-Hydroxyethyl) Oleamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The product’s chemical analysis, rheological behavior, and stabilizing ability for metal and metal oxide slurries were investigated .

- Methods of Application : The reaction kinetics at 140°C were evaluated . Yield optimization was performed implementing an L4 Taguchi orthogonal array .

- Results or Outcomes : The reaction follows a first-order reaction rate, which is in accordance with the proposed reaction mechanism .

Application 2: One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide

- Summary of the Application : N,N-Bis(2-Hydroxyethyl) Alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .

- Methods of Application : The Zn-doped CaO nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C . The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .

- Results or Outcomes : The amidation reaction of natural triglycerides was found to follow the pseudo-first-order kinetic model, and the first-order rate constant was calculated as 0.171 min −1 for jatropha oil aminolysis . The activation energy (Ea) and pre-exponential factor (A) for the same reaction were found to be 47.8 kJ mol −1 and 4.75 × 10 8 min −1, respectively .

Application 3: Migration of Dihydroxy Alkylamines and Their Possible Impurities from Polymers

- Summary of the Application : Dihydroxy alkylamines, which are structurally similar to N,N-Bis(2-hydroxyethyl)-2-naphthylamine, can migrate from polymers into food. This is a concern for food safety as these compounds could potentially be harmful .

- Methods of Application : A non-targeted approach is used to detect and identify any component that can potentially migrate into food, including intentionally added substances (IAS) such as additives, monomers, etc., and non-intentionally added substances (NIAS) such as impurities, reaction products, etc .

- Results or Outcomes : The study provides important insights into the migration of dihydroxy alkylamines and their possible impurities from polymers, contributing to the understanding and improvement of food safety .

Application 4: Synthesis of Zeolites, Ceramics, and Nanotechnology

- Summary of the Application : Researchers have used compounds similar to N,N-Bis(2-hydroxyethyl)-2-naphthylamine in the synthesis of zeolites, ceramics, and nanotechnology .

- Methods of Application : The specific methods of application can vary widely depending on the specific type of material being synthesized .

- Results or Outcomes : The use of these compounds in the synthesis of materials has led to advancements in various fields, including the development of nano-bio sensors .

Application 5: Synthesis of Surfactants

- Summary of the Application : N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine . These compounds are useful for the preparation of various commodity chemicals such as surfactants .

- Methods of Application : The reaction was carried out in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts . The Zn-doped CaO nanospheroids were found to be the most efficient heterogeneous catalyst .

- Results or Outcomes : The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .

Application 6: Migration from Polymers into Food

- Summary of the Application : Dihydroxy alkylamines, which are structurally similar to N,N-Bis(2-hydroxyethyl)-2-naphthylamine, can migrate from polymers into food . This is a concern for food safety as these compounds could potentially be harmful .

- Methods of Application : A non-targeted approach is used to detect and identify any component that can potentially migrate into food .

- Results or Outcomes : The study provides important insights into the migration of dihydroxy alkylamines and their possible impurities from polymers, contributing to the understanding and improvement of food safety .

Safety And Hazards

Propriétés

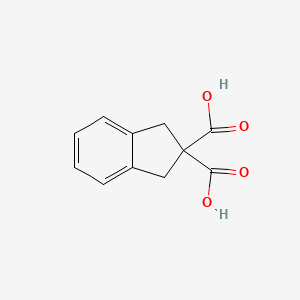

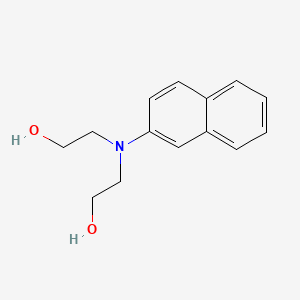

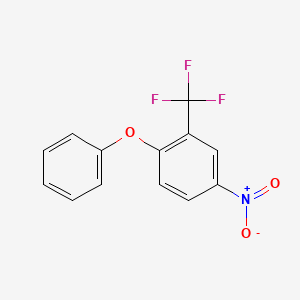

IUPAC Name |

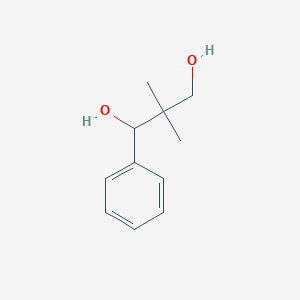

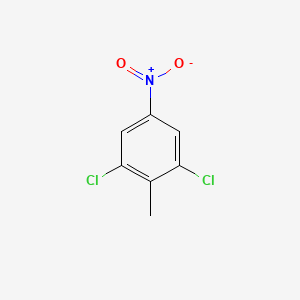

2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAFKFYWGEVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211775 | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

CAS RN |

6270-13-9 | |

| Record name | 2,2′-(2-Naphthalenylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2′-(2-Naphthylimino)diethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW74U6UN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

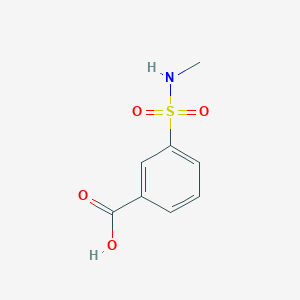

![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)

![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)